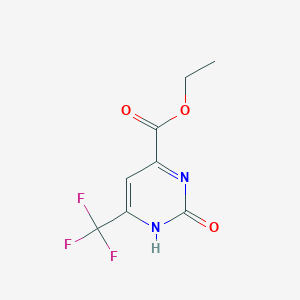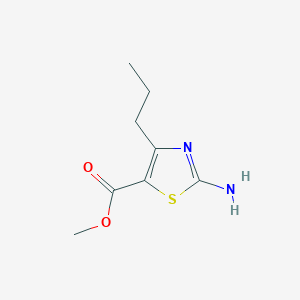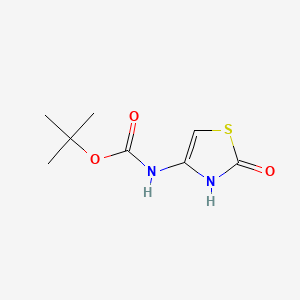![molecular formula C18H19NO4 B13507252 4-[[(Phenylmethoxy)carbonyl]amino]benzenebutanoic acid](/img/structure/B13507252.png)
4-[[(Phenylmethoxy)carbonyl]amino]benzenebutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-{[(benzyloxy)carbonyl]amino}phenyl)butanoic acid is an organic compound with the molecular formula C18H19NO4 It is a derivative of butanoic acid, featuring a benzyloxycarbonyl-protected amino group attached to a phenyl ring, which is further connected to a butanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[(benzyloxy)carbonyl]amino}phenyl)butanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group on the phenyl ring is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Formation of the Butanoic Acid Chain: The protected amino compound is then subjected to a Friedel-Crafts acylation reaction with butanoic acid chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This step attaches the butanoic acid chain to the phenyl ring.
Deprotection: Finally, the benzyloxycarbonyl protecting group is removed using hydrogenation with a palladium catalyst (Pd/C) under hydrogen gas (H2) atmosphere, yielding the desired 4-(4-{[(benzyloxy)carbonyl]amino}phenyl)butanoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
4-(4-{[(benzyloxy)carbonyl]amino}phenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), or halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
4-(4-{[(benzyloxy)carbonyl]amino}phenyl)butanoic acid has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of drug candidates, especially those targeting specific enzymes or receptors.
Biological Studies: It is employed in biochemical assays to study enzyme kinetics and inhibition.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 4-(4-{[(benzyloxy)carbonyl]amino}phenyl)butanoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The benzyloxycarbonyl group can protect the amino group during chemical reactions, allowing for selective modifications at other positions on the molecule. Upon deprotection, the free amino group can interact with biological targets, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
4-(4-{[(methoxy)carbonyl]amino}phenyl)butanoic acid: Similar structure but with a methoxycarbonyl protecting group instead of benzyloxycarbonyl.
4-(4-{[(acetoxy)carbonyl]amino}phenyl)butanoic acid: Similar structure but with an acetoxycarbonyl protecting group.
4-(4-{[(tert-butoxy)carbonyl]amino}phenyl)butanoic acid: Similar structure but with a tert-butoxycarbonyl protecting group.
Uniqueness
4-(4-{[(benzyloxy)carbonyl]amino}phenyl)butanoic acid is unique due to the presence of the benzyloxycarbonyl protecting group, which offers specific advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in synthetic organic chemistry and medicinal chemistry applications where selective protection and deprotection of functional groups are crucial.
特性
分子式 |
C18H19NO4 |
|---|---|
分子量 |
313.3 g/mol |
IUPAC名 |
4-[4-(phenylmethoxycarbonylamino)phenyl]butanoic acid |
InChI |
InChI=1S/C18H19NO4/c20-17(21)8-4-7-14-9-11-16(12-10-14)19-18(22)23-13-15-5-2-1-3-6-15/h1-3,5-6,9-12H,4,7-8,13H2,(H,19,22)(H,20,21) |
InChIキー |
XKLYWHHASFUGPK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-(1H-pyrazol-1-yl)-N4-[(pyridin-3-yl)methyl]quinoline-2,4-diamine](/img/structure/B13507188.png)



![4-amino-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione](/img/structure/B13507213.png)

![O-[2-(2-fluoroethoxy)ethyl]hydroxylamine hydrochloride](/img/structure/B13507215.png)




![((1S,2S,5R)-3-Azabicyclo[3.1.0]hexan-2-yl)methanamine](/img/structure/B13507256.png)
